

A Technical Guide to Direct Blue 71: Properties and Applications in Proteomic Analysis

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Compound of Interest

Compound Name: Direct Blue 71

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Direct Blue 71, also known by its Colour Index number 34140 or as Sirius Light Blue BRR, is a trisazo dye recognized for its utility in various laboratory applications, particularly in the staining of biological macromolecules. Its high affinity for proteins makes it a valuable tool in proteomics and histological studies. This technical guide provides an in-depth overview of the physicochemical properties of **Direct Blue 71**, with a core focus on its molecular weight, and details its application in protein analysis on blotting membranes.

Physicochemical Properties of Direct Blue 71

Direct Blue 71 is characterized by a complex aromatic structure, which imparts its deep blue color and its binding affinity to proteins. A summary of its key quantitative data is presented below.

Property	Value	Reference(s)
Molecular Weight	1029.87 g/mol	[1][2][3]
Molecular Formula	C ₄₀ H ₂₃ N ₇ Na ₄ O ₁₃ S ₄	[1][2][3]
CAS Number	4399-55-7	[1]
Colour Index Number	34140	[1]
Synonyms	C.I. Direct Blue 71, Sirius Light Blue BRR, Solantine Blue FF	[1][2]
Physical Form	Dark blue powder	[1]
Solubility	Soluble in water; slightly soluble in ethanol	[1]

Experimental Applications in Proteomics

Direct Blue 71 is a sensitive and rapid stain for the detection of proteins immobilized on blotting membranes such as polyvinylidene difluoride (PVDF) and nitrocellulose.[4][5][6] It serves as a practical alternative to other common staining methods like Ponceau S and Coomassie Blue, offering higher sensitivity for protein detection.[4][6] A significant advantage of **Direct Blue 71** is the reversibility of the stain, allowing for subsequent immunodetection of specific proteins on the same membrane without compromising immunoreactivity.[4][6]

Experimental Protocol: Reversible Staining of Proteins on Blotting Membranes

This protocol is adapted from methodologies described for staining proteins on PVDF or nitrocellulose membranes following electrophoretic transfer.

Materials:

- Staining Solution: 0.1% (w/v) **Direct Blue 71** in a solution of 40% ethanol and 10% acetic acid.[6]
- Destaining Solution: A solution of 40% ethanol and 10% acetic acid.

- Rinsing Solution: Deionized water.
- Reversal Solution: A solution at a different pH and hydrophobicity may be required to fully reverse the staining for subsequent procedures.^[4]^[6] A common approach is to use a standard Tris-buffered saline with Tween 20 (TBST) wash.

Procedure:

- Post-Transfer Wash: After the transfer of proteins from the gel to the membrane, briefly rinse the membrane with deionized water.
- Equilibration: Equilibrate the membrane in the destaining solution (40% ethanol, 10% acetic acid) for a brief period.^[6]
- Staining: Immerse the membrane in the **Direct Blue 71** staining solution for approximately 5-7 minutes.^[4] Agitate gently to ensure even staining.
- Rinsing: After staining, rinse the membrane with the destaining solution to remove excess stain and reduce background.
- Visualization: The protein bands will appear as bluish-violet.^[4] The membrane can be imaged at this stage to record the total protein profile.
- Reversal for Immunodetection: To proceed with immunodetection, wash the membrane extensively with deionized water or TBST until the blue color is no longer visible. This indicates the removal of the dye from the proteins. The membrane can then be moved to the blocking step of a standard Western blotting protocol.

Experimental Workflow: Western Blotting with Direct Blue 71 Staining

The following diagram illustrates the integration of **Direct Blue 71** staining into a standard Western blotting workflow, serving as a total protein loading control before immunodetection.



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Caption: Western Blotting Workflow with **Direct Blue 71**.

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